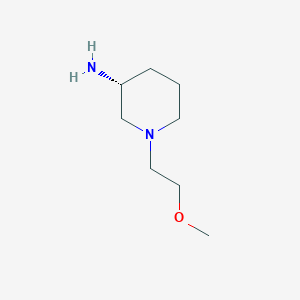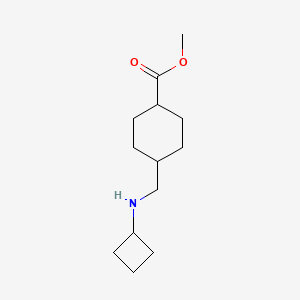
(3R)-1-(2-methoxyethyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” is a chiral organic compound with the following structural formula:
This compound
It belongs to the class of piperidine derivatives and contains a piperidine ring substituted with an ethyl group bearing a methoxy (CH₃O) moiety. The compound’s chirality arises from the presence of a stereocenter at the third carbon atom of the piperidine ring.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the reduction of a precursor ketone or aldehyde using a chiral reducing agent. For example, the ketone precursor can be obtained via reductive amination of 2-methoxyethylamine with an appropriate aldehyde. The reduction step can be performed using a chiral catalyst or a stereoselective reducing agent.
b. Reaction Conditions
The reduction reaction typically occurs under mild conditions, such as using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel or palladium on carbon). The choice of solvent and temperature influences the stereoselectivity of the reaction.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability are crucial for efficient production.
Analyse Des Réactions Chimiques
a. Types of Reactions
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” can participate in various chemical reactions:
Reduction: The compound can undergo stereoselective reduction to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyethyl group.
Functionalization: The compound can be functionalized by introducing other substituents.
b. Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a chiral catalyst (e.g., rhodium-based catalysts) or metal hydrides (e.g., lithium aluminum hydride, NaBH₄).
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides) and appropriate solvents (e.g., DMF, DMSO).
Functionalization: Various reagents based on the desired functional group (e.g., Grignard reagents, acylating agents).
c. Major Products
The major products depend on the specific reaction conditions. Reduction yields the chiral amine, while substitution and functionalization lead to modified derivatives.
Applications De Recherche Scientifique
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: In the synthesis of complex molecules.
Catalysis: As a ligand in asymmetric catalysis.
Mécanisme D'action
The compound’s mechanism of action varies based on its specific use. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical substituents, we can compare it to other piperidine-based amines. Its uniqueness lies in the combination of chirality, methoxyethyl substitution, and piperidine ring.
Similar Compounds:
- Piperidine
- N-Methylethylamine
- N-Ethylpiperidine
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(3R)-1-(2-methoxyethyl)piperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Clé InChI |
DXKXCEYSOXUATJ-MRVPVSSYSA-N |
SMILES isomérique |
COCCN1CCC[C@H](C1)N |
SMILES canonique |
COCCN1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)




![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)





